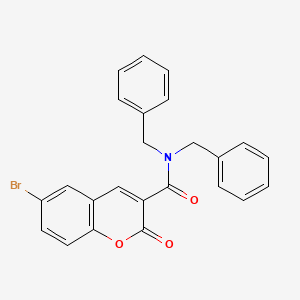

N,N-dibenzyl-6-bromo-2-oxo-2H-chromene-3-carboxamide

Description

N,N-Dibenzyl-6-bromo-2-oxo-2H-chromene-3-carboxamide is a brominated chromene derivative featuring a carboxamide group at position 3 and two benzyl substituents on the amide nitrogen. The bromine atom at position 6 introduces electron-withdrawing effects, which may influence reactivity in heterocyclic synthesis or binding interactions in biological systems.

Propriétés

IUPAC Name |

N,N-dibenzyl-6-bromo-2-oxochromene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18BrNO3/c25-20-11-12-22-19(13-20)14-21(24(28)29-22)23(27)26(15-17-7-3-1-4-8-17)16-18-9-5-2-6-10-18/h1-14H,15-16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAHZKJYBHUONEJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=O)C3=CC4=C(C=CC(=C4)Br)OC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dibenzyl-6-bromo-2-oxo-2H-chromene-3-carboxamide typically involves the bromination of a chromene precursor followed by amide formation. One common method includes the reaction of 6-bromo-2-oxo-2H-chromene-3-carboxylic acid with dibenzylamine under appropriate conditions to form the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve large-scale bromination and subsequent amide formation using optimized reaction conditions to ensure high yield and purity .

Analyse Des Réactions Chimiques

Types of Reactions

N,N-Dibenzyl-6-bromo-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles.

Oxidation and Reduction: The compound can participate in redox reactions under suitable conditions.

Common Reagents and Conditions

Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted chromene derivatives .

Applications De Recherche Scientifique

Medicinal Chemistry

Antiviral Activity : Research has indicated that derivatives of 2-oxo-2H-chromene compounds exhibit promising activity against HIV. Specifically, compounds similar to N,N-dibenzyl-6-bromo-2-oxo-2H-chromene-3-carboxamide have been designed to target HIV integrase, showing potential as new antiviral agents .

Antitumor Properties : A study highlighted the synthesis of various 6-bromo-2H-chromene derivatives, which demonstrated significant antiproliferative effects against liver carcinoma (HEPG2) and other cancer cell lines. The structure-activity relationship (SAR) analysis revealed that modifications at the chromene core could enhance antitumor activity .

Organic Synthesis

Synthetic Versatility : The compound serves as a versatile intermediate in organic synthesis. For instance, it can be employed in the preparation of novel heterocycles that possess biological activity. The ability to modify the benzyl groups allows for the generation of diverse derivatives with tailored properties .

Reactivity in Chemical Transformations : The presence of the carboxamide functional group in N,N-dibenzyl-6-bromo-2-oxo-2H-chromene-3-carboxamide facilitates various chemical transformations, including nucleophilic substitutions and cyclization reactions. Such transformations are crucial for developing complex molecular architectures used in drug discovery .

Case Studies

Mécanisme D'action

The mechanism of action of N,N-dibenzyl-6-bromo-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways are still under investigation, but it is known to affect cellular processes related to inflammation and cancer .

Comparaison Avec Des Composés Similaires

Substituent Effects at Position 6

The substitution at position 6 of the chromene ring significantly alters electronic and steric properties:

Table 1: Substituent Effects at Position 6

Amide Nitrogen Substituent Variations

The substituents on the amide nitrogen influence steric bulk, lipophilicity, and hydrogen-bonding capacity:

- N,N-Dibenzyl Groups : The dibenzyl moieties in the target compound introduce significant steric bulk and lipophilicity, which may affect crystal packing (as seen in hydrogen-bonding studies ) or biological membrane permeability.

- Aryl Groups (e.g., 2,6-Dimethylphenyl) : Compounds like 6-bromo-N-(2,6-dimethylphenyl)-2-oxo-2H-chromene-3-carboxamide feature planar aromatic substituents, which could enhance π-π stacking interactions in crystal lattices or receptor binding.

Table 2: Amide Substituent Comparisons

Activité Biologique

N,N-dibenzyl-6-bromo-2-oxo-2H-chromene-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, mechanism of action, and various biological effects, supported by research findings and case studies.

The synthesis of N,N-dibenzyl-6-bromo-2-oxo-2H-chromene-3-carboxamide typically involves the bromination of a chromene precursor followed by amide formation. A common method includes reacting 6-bromo-2-oxo-2H-chromene-3-carboxylic acid with dibenzylamine under controlled conditions to yield the desired compound.

N,N-dibenzyl-6-bromo-2-oxo-2H-chromene-3-carboxamide is believed to exert its biological effects through the inhibition of specific enzymes or receptors, modulating key cellular pathways related to inflammation and cancer. The exact molecular targets are still under investigation, but preliminary studies suggest it may interact with cellular signaling pathways that regulate tumor growth and inflammatory responses.

Antitumor Activity

Research indicates that N,N-dibenzyl-6-bromo-2-oxo-2H-chromene-3-carboxamide exhibits promising antitumor properties. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines. For instance, it demonstrated significant cytotoxicity against lung cancer cells (A549) with an IC50 value in the micromolar range, indicating its potential as an anticancer agent .

Antimicrobial Properties

In addition to its antitumor activity, this compound has been evaluated for antimicrobial effects. It has shown activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development in treating bacterial infections . The antimicrobial efficacy was assessed using standard broth microdilution methods, confirming its potential as an effective antimicrobial agent.

Comparative Analysis with Similar Compounds

To understand the uniqueness of N,N-dibenzyl-6-bromo-2-oxo-2H-chromene-3-carboxamide, it can be compared with other chromene derivatives:

| Compound Name | Antitumor Activity | Antimicrobial Activity | Notes |

|---|---|---|---|

| N,N-dibenzyl-6-bromo-2-oxo-2H-chromene-3-carboxamide | High | Moderate | Unique dibenzylamide structure |

| 6-Bromo-2-oxo-2H-chromene-3-carboxylic acid dibenzylamide | Moderate | Low | Less effective compared to the target compound |

| N,N-Dibenzyl-8-methoxy-2-oxo-2H-chromene-3-carboxamide | Moderate | High | Shows better antimicrobial properties |

Case Studies and Research Findings

- Antitumor Efficacy : A study conducted on various cancer cell lines demonstrated that N,N-dibenzyl-6-bromo-2-oxo-2H-chromene-3-carboxamide inhibits cell proliferation significantly more than other tested compounds. This study highlighted its potential as a lead compound for developing new anticancer drugs .

- Mechanistic Insights : Further investigations into the mechanism revealed that this compound may induce apoptosis in cancer cells through the activation of caspases, which are critical in programmed cell death pathways .

- Antimicrobial Testing : In a comparative study against common pathogens like Staphylococcus aureus and Escherichia coli, N,N-dibenzyl-6-bromo-2-oxo-2H-chromene-3-carboxamide exhibited notable antibacterial activity, suggesting its potential application in treating infections .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.